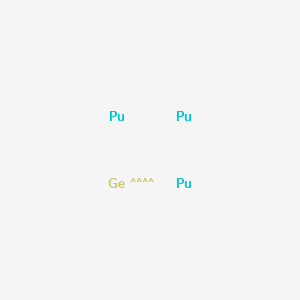
CID 78069004
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “CID 78069004” is a chemical entity with unique properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 78069004 involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters. Industrial production methods focus on maximizing efficiency, reducing costs, and ensuring consistent quality of the final product.
化学反応の分析
Types of Reactions
CID 78069004 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with parameters such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学的研究の応用
CID 78069004 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of CID 78069004 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
特性
分子式 |
GePu3 |
|---|---|
分子量 |
804.82 g/mol |
InChI |
InChI=1S/Ge.3Pu |
InChIキー |
FKRNDTPWAVBANG-UHFFFAOYSA-N |
正規SMILES |
[Ge].[Pu].[Pu].[Pu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


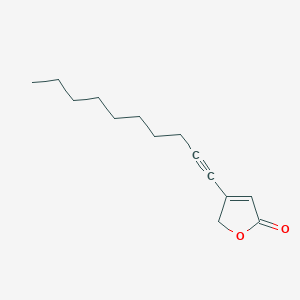
![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)
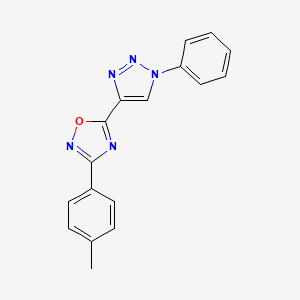
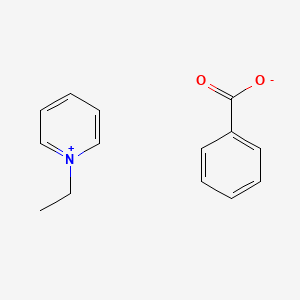
![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)
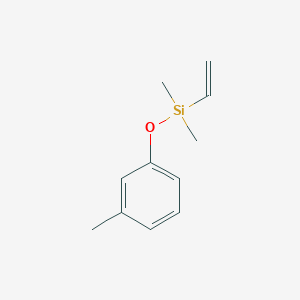
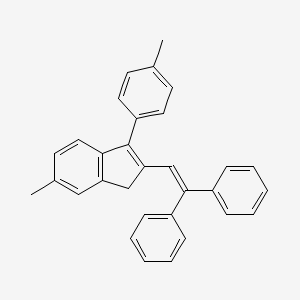
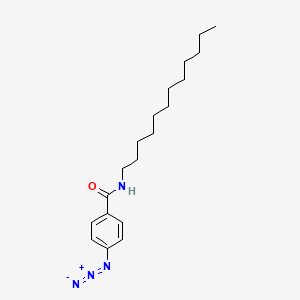
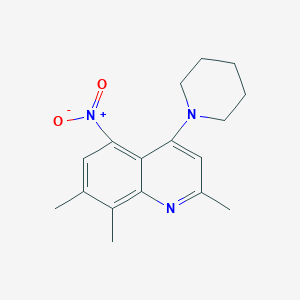
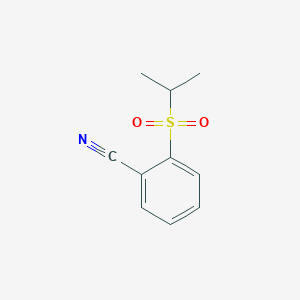
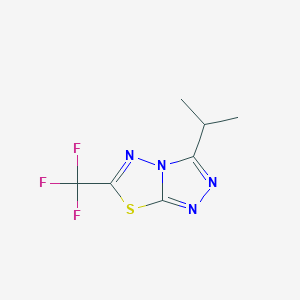
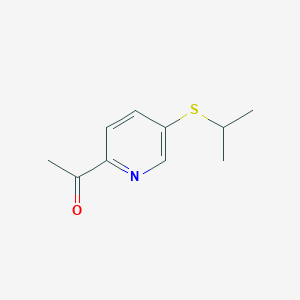
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
